molecular formula C17H27NO2 B5143691 N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine

Cat. No.: B5143691
M. Wt: 277.4 g/mol
InChI Key: YNDYODVQQOMZEP-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 3,4-dimethoxyphenyl group attached to a propan-2-yl chain, which is further connected to an ethyl group and a 2-methylprop-2-en-1-amine moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 3,4-dimethoxybenzene with a suitable acyl chloride to form the corresponding ketone. This ketone is then reduced to the corresponding alcohol, which is subsequently converted to the amine via reductive amination with N-ethyl-2-methylprop-2-en-1-amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing their function and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-7-18(12-13(2)3)14(4)10-15-8-9-16(19-5)17(11-15)20-6/h8-9,11,14H,2,7,10,12H2,1,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYODVQQOMZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(C)CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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